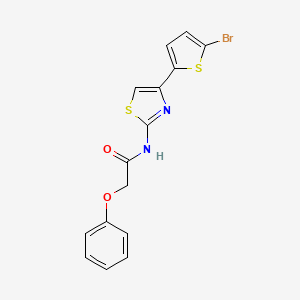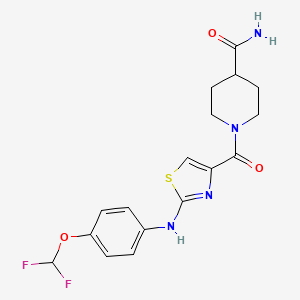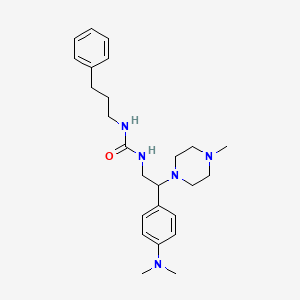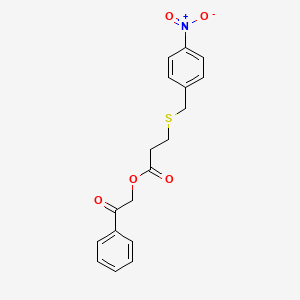
Tert-butyl (3S,4R)-4-(3-fluorophenyl)pyrrolidin-3-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds typically involves complex reactions aimed at introducing specific functional groups while maintaining the desired stereochemistry. For example, the efficient synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy has been described, achieving high yields and enantiomeric excess (ee) (Chung et al., 2005). Another approach for synthesizing related compounds involves a modified Kulinkovich–Szymoniak cyclopropanation followed by in situ amide formation, indicating the versatility of methods available for constructing such complex structures (Li et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds similar to tert-butyl (3S,4R)-4-(3-fluorophenyl)pyrrolidin-3-ylcarbamate often features intricate arrangements of atoms and bonds, critical for their biological activity and chemical properties. For instance, crystal structure analyses reveal the presence of intramolecular hydrogen bonds and the envelope conformation of the pyrrolidinone ring, highlighting the importance of molecular conformation in determining the compound's properties and reactivity (Mohammat et al., 2008).
Chemical Reactions and Properties
The chemical reactivity of tert-butyl (3S,4R)-4-(3-fluorophenyl)pyrrolidin-3-ylcarbamate and related compounds can be influenced by the presence of functional groups and the molecular structure. The synthesis and transformation of these compounds involve reactions such as nitrile anion cyclization, which is key for constructing the pyrrolidine ring with high stereocontrol (Chung et al., 2005).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. These properties are determined by the molecular structure and the intermolecular forces present in the compound. For example, the crystallization and molecular packing of related compounds can be significantly affected by intramolecular and intermolecular hydrogen bonding, as well as by the presence of tert-butyl and fluorophenyl groups (Mohammat et al., 2008).
Applications De Recherche Scientifique
Asymmetric Synthesis
Tert-butyl (3S,4R)-4-(3-fluorophenyl)pyrrolidin-3-ylcarbamate is involved in practical asymmetric synthesis methods. A notable approach includes nitrile anion cyclization to synthesize N-tert-butyl disubstituted pyrrolidines. This method, providing a route to synthesize (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid, is characterized by a chromatography-free synthesis with high overall yield and exceptional purity, demonstrating its efficiency in producing chiral pyrrolidines (Chung et al., 2005).
Structural Analysis
The compound also plays a role in the structural analysis of complex molecules. For instance, tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate, a closely related compound, has been studied for its crystal structure, revealing insights into intramolecular hydrogen bonding and the absolute configuration of atoms within the molecule (Weber et al., 1995).
Manufacturing of Inhibitors
Additionally, tert-butyl derivatives are integral in manufacturing inhibitors with medicinal applications. A practical and scalable synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, serving as an intermediate in the production of lymphocyte function-associated antigen 1 inhibitors, highlights the compound's significance in the pharmaceutical industry (Li et al., 2012).
Propriétés
IUPAC Name |
tert-butyl N-[(3S,4R)-4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-13-9-17-8-12(13)10-5-4-6-11(16)7-10/h4-7,12-13,17H,8-9H2,1-3H3,(H,18,19)/t12-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFBUCKGGYNPOM-QWHCGFSZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (3S,4R)-4-(3-fluorophenyl)pyrrolidin-3-ylcarbamate | |
CAS RN |
1260596-09-5 |
Source


|
| Record name | rac-tert-butyl N-[(3R,4S)-4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-butylphenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2481975.png)

![6-Methoxyspiro[1,2-dihydroindene-3,2'-oxirane]](/img/structure/B2481978.png)

![6-(Methyl(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)amino)picolinonitrile](/img/structure/B2481984.png)

![ethyl 2-(2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2481986.png)
![Ethyl [(3-oxo-2-{2-oxo-2-[(thien-2-ylmethyl)amino]ethyl}-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetate](/img/structure/B2481987.png)
![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]methanesulfonamide](/img/structure/B2481988.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3,3-difluoro-N-methylcyclobutane-1-carboxamide](/img/structure/B2481989.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2481991.png)
![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2481993.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-phenylcyclopropanecarboxamide](/img/structure/B2481995.png)